molecular formula C21H19FN2O2S B3607029 (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B3607029
M. Wt: 382.5 g/mol
InChI Key: XXSHYKRZKBSVCB-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

The synthesis of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the thiazolone ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the fluorophenyl group is usually done via a nucleophilic substitution reaction, where a fluorine atom is introduced to the phenyl ring. The final step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction involving a suitable amine.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carbonyl group in the thiazolone ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazolone and pyrrolidine rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of a thiazolone ring, a pyrrolidine ring, and a fluorophenyl group. Similar compounds include:

Properties

IUPAC Name

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2S/c22-18-6-2-1-5-16(18)14-26-17-9-7-15(8-10-17)13-19-20(25)23-21(27-19)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSHYKRZKBSVCB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 3
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Reactant of Route 6
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.